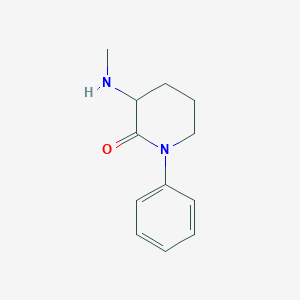

3-(Methylamino)-1-phenylpiperidin-2-one

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, reactivity with other compounds, and any characteristic reactions .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonists

A study by Shishido et al. (2008) discovered a novel central nervous system (CNS) selective neurokinin-1 (NK(1)) receptor antagonist, which exhibited high and selective affinity for the human NK(1) receptor. This compound was synthesized using a kinetic resolution by lipase-PS as a key step, demonstrating potential applications in neurokinetic modulation (Shishido et al., 2008).

Alpha 1-Adrenoceptor Antagonists

Chern et al. (1993) synthesized a series of compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, focusing on alpha 1-adrenoceptor antagonism and antihypertensive properties. They found that certain compounds with a phenylpiperazinylmethyl side chain showed high binding affinity for alpha 1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993).

Dopamine Receptor Agonists

Enguehard-Gueiffier et al. (2006) developed compounds related to this compound, showing high affinities and selectivities for D4 dopamine receptors. Their research demonstrated the potential of these compounds in modulating dopamine receptors, which could have implications for neurological disorders (Enguehard-Gueiffier et al., 2006).

Vesicular Acetylcholine Transport Blockers

Marien et al. (1987) explored the use of compounds similar to this compound as blockers of high-affinity acetylcholine transport into cholinergic vesicles. This research opens up potential avenues for modulating cholinergic neurotransmission in various neurological conditions (Marien et al., 1987).

Aromatase-Inhibitory Activity

Moniz and Hammond (1997) investigated the impact of relocating the amino group in aminoglutethimide, leading to the synthesis of a compound related to this compound. This research highlighted its potential as an aromatase inhibitor, which could have applications in cancer treatment (Moniz & Hammond, 1997).

Herbicidal Activity

Gao et al. (2006) synthesized a series of compounds including this compound derivatives, showing potent herbicidal activity. This research demonstrates the potential agricultural applications of these compounds (Gao et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

It is suggested that it may interact with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

A related compound, bmaa, was found to be cleared from plasma in a rapid distribution phase followed by a slower elimination phase . . These findings may provide some insight into the pharmacokinetics of 3-(Methylamino)-1-phenylpiperidin-2-one, but direct studies on this compound are needed.

Result of Action

Related compounds have been associated with neurotoxic effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in common food sources such as fish, mussels, and crabs suggests that dietary intake could influence its bioavailability and effects . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(methylamino)-1-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKKAFLCYRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

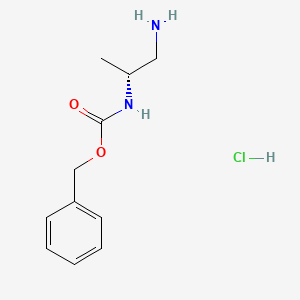

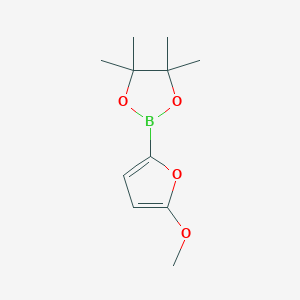

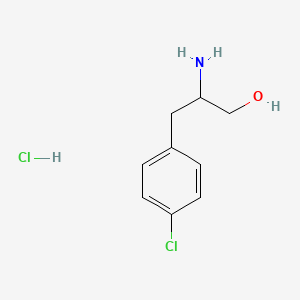

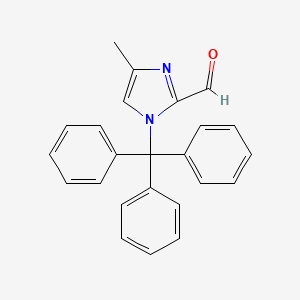

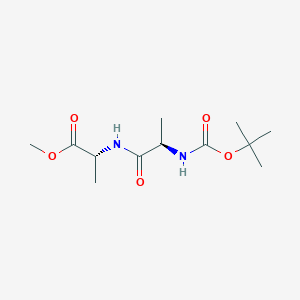

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)